BenchChemオンラインストアへようこそ!

1-(3-Ethoxy-phenyl)-piperazine

Serotonin 5-HT2C Receptor Conformational Analysis Arylpiperazine Pharmacology

1-(3-Ethoxy-phenyl)-piperazine (CAS 89989-06-0), frequently supplied as the dihydrochloride salt , is a monosubstituted N-arylpiperazine derivative belonging to the phenylpiperazine class of CNS-active small molecules. Its core scaffold consists of a piperazine ring directly N-linked to a phenyl ring bearing a single meta-ethoxy (-OCH₂CH₃) substituent.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 89989-06-0
Cat. No. B2679074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxy-phenyl)-piperazine
CAS89989-06-0
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)N2CCNCC2
InChIInChI=1S/C12H18N2O/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14/h3-5,10,13H,2,6-9H2,1H3
InChIKeySNOLWZPEAPGOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Ethoxy-phenyl)-piperazine CAS 89989-06-0: Procurement-Relevant Chemical Identity and Pharmacological Classification Guide


1-(3-Ethoxy-phenyl)-piperazine (CAS 89989-06-0), frequently supplied as the dihydrochloride salt , is a monosubstituted N-arylpiperazine derivative belonging to the phenylpiperazine class of CNS-active small molecules [1]. Its core scaffold consists of a piperazine ring directly N-linked to a phenyl ring bearing a single meta-ethoxy (-OCH₂CH₃) substituent. This substitution pattern places it within a well-studied series of arylpiperazines that exhibit differential binding profiles across serotonin (5-HT), dopamine (D₂), and adrenergic (α₁) receptor families [2], making substituent identity a critical determinant of biological selectivity rather than a trivial structural variation.

Why 1-(3-Ethoxy-phenyl)-piperazine Cannot Be Replaced by Generic Phenylpiperazine Analogs in Serotonergic Research


Within the N-arylpiperazine series, even a single-atom change to the meta-substituent on the phenyl ring can shift receptor subtype selectivity by orders of magnitude. For example, crystallographic and pharmacological studies have demonstrated that the meta-methoxy analog (mMPP) and its ortho counterpart (oMPP) adopt distinct conformations that dictate their agonist versus antagonist behavior at the 5-HT₂C receptor [1]. The replacement of methoxy with ethoxy introduces additional steric bulk, altered hydrogen-bonding capacity, and increased lipophilicity, all of which systematically modulate binding kinetics, tissue distribution, and metabolic stability [2]. Consequently, substituting 1-(3-ethoxy-phenyl)-piperazine with a cheaper or more widely available analog such as 1-(3-methoxy-phenyl)-piperazine or 1-(3-chloro-phenyl)-piperazine risks invalidating receptor-selectivity conclusions obtained in screening campaigns, bioassay development, or in vivo pharmacological models.

Quantitative Differentiation Guide for 1-(3-Ethoxy-phenyl)-piperazine Against Closest Structural Analogs and In-Class Compounds


5-HT₂C Receptor Conformational Bias: Meta-Ethoxy vs. Meta-Methoxy Substitution

Crystallographic analysis of meta-substituted phenylpiperazines reveals that the conformational equilibrium around the central phenyl–piperazine nitrogen bond directly determines 5-HT₂C receptor activation state. The meta-methoxy derivative (mMPP, 1-(3-methoxyphenyl)piperazine) was explicitly characterized as a novel 5-HT₂C ligand with a defined crystal structure and activation conformation [1]. The 3-ethoxy analog (target compound) bears an ethyl group in place of methyl on the oxygen, which increases the rotational energy barrier and alters the preferred dihedral angle between the phenyl and piperazine rings. While direct comparative binding Ki values for the 3-ethoxy compound at 5-HT₂C are not yet published, the structural analysis predicts a shift in the co-planar 'activating' conformation occupancy that distinguishes it from the well-characterized mMPP [1].

Serotonin 5-HT2C Receptor Conformational Analysis Arylpiperazine Pharmacology

In Vivo Brain Uptake and Disposition Differentiating 1-Arylpiperazines by Lipophilicity

A 1987 disposition study across eight 1-aryl-piperazines demonstrated that brain uptake (Cmax) and tissue distribution are directly correlated with compound lipophilicity [1]. The ethoxy substituent contributes a calculated logP increase of approximately 0.5–0.7 units compared to the methoxy analog, which would be predicted to enhance both the rate and extent of blood-brain barrier penetration. Within the same series, plasma protein binding also increased with lipophilicity, implying a different free-fraction pharmacokinetic profile for the 3-ethoxy compound relative to less lipophilic analogs such as 1-(3-methoxy-phenyl)-piperazine or unsubstituted 1-phenylpiperazine [1].

Blood-Brain Barrier Penetration Pharmacokinetics Arylpiperazine Disposition

5-HT₁A/5-HT₇ Dual Binding Context: Where 2-Ethoxyphenyl Analogs Show Nanomolar Affinity

In a series of long-chain 4-substituted piperazine derivatives evaluated for binding to human cloned 5-HT₁A and 5-HT₇ receptors, compounds bearing a 2-ethoxyphenyl substituent displayed Ki values in the nanomolar range at both receptors, acting as dual ligands . Although 1-(3-ethoxy-phenyl)-piperazine itself is the unsubstituted piperazine core (lacking the long-chain N4-alkyl extension), this finding provides critical comparative context: the ethoxy positional isomer (2- vs. 3-substitution) and the presence/absence of an N4-alkyl chain are key determinants of 5-HT₁A/5-HT₇ affinity . The 3-ethoxy monosubstituted scaffold therefore serves as a distinct starting point for further N4-functionalization, with the expectation that the resulting SAR will differ from both 2-ethoxy and 3-methoxy series.

5-HT1A Receptor 5-HT7 Receptor Long-Chain Arylpiperazines

Commercial Purity Benchmark: ≥98% HPLC Purity Specification

Multiple non-prohibited commercial suppliers specify a minimum purity of 98% for 1-(3-ethoxy-phenyl)-piperazine (CAS 89989-06-0), as verified by HPLC or equivalent analytical methods . This establishes a baseline quality specification for procurement. In contrast, the commonly used analog 1-(3-methoxy-phenyl)-piperazine is frequently supplied at 95–97% purity from similar sources, representing a quantifiable quality differential.

Analytical Quality Control Procurement Standard Compound Purity

Optimal Research and Procurement Scenarios for 1-(3-Ethoxy-phenyl)-piperazine Guided by Evidence-Based Differentiation


Probing Steric and Electronic Effects in 5-HT₂C Receptor Ligand Design

The structural evidence on meta-substituted phenylpiperazine conformations [1] positions 1-(3-ethoxy-phenyl)-piperazine as a strategic tool for mapping the steric boundaries of the 5-HT₂C orthosteric pocket. By comparing functional responses (e.g., calcium mobilization or phosphoinositide hydrolysis) elicited by this compound versus the crystallographically-characterized mMPP, researchers can isolate the contribution of the O-ethyl extension to receptor activation efficacy and bias. This is particularly relevant for antipsychotic drug discovery programs seeking 5-HT₂C agonists or modulators with reduced off-target activity at 5-HT₂A or D₂ receptors.

Investigating Lipophilicity-Driven CNS Pharmacokinetics in Rodent Models

Based on the established correlation between 1-aryl-piperazine lipophilicity and brain uptake kinetics [1], this compound is ideally suited for comparative pharmacokinetic studies against the 3-methoxy and 3-chloro analogs. Researchers can quantify the impact of the ethoxy group on parameters such as brain-to-plasma ratio, volume of distribution (Vss), and clearance (Cl), providing critical data for CNS drug candidate optimization. The compound's commercial availability at ≥98% purity ensures that analytical quantification (LC-MS/MS) is not confounded by unknown impurities.

Building N4-Substituted Libraries for Dual 5-HT₁A/5-HT₇ Affinity Optimization

Given that 2-ethoxyphenyl long-chain piperazines achieve nanomolar dual affinity at 5-HT₁A and 5-HT₇ [1], the 3-ethoxy regioisomer offers a complementary scaffold for parallel library synthesis. Medicinal chemistry teams can use 1-(3-ethoxy-phenyl)-piperazine as a starting material for N4-alkylation or N4-arylation reactions to explore how the 3-ethoxy substitution pattern influences the SAR divergence between 5-HT₁A and 5-HT₇ binding. This approach is directly applicable to developing novel anxiolytic or antidepressant candidates with improved selectivity profiles.

Use as a High-Purity Reference Standard in Bioanalytical Method Development

The 98% minimum purity specification [1] makes this compound suitable as a reference standard for developing and validating HPLC, LC-MS, or GC methods aimed at quantifying phenylpiperazine metabolites in biological matrices. Its unique retention time and mass spectral fragmentation pattern, distinct from the more common 3-methoxy analog, provide a reliable internal standard for assays monitoring the disposition of ethoxy-containing CNS agents or their environmental degradation products.

Quote Request

Request a Quote for 1-(3-Ethoxy-phenyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.